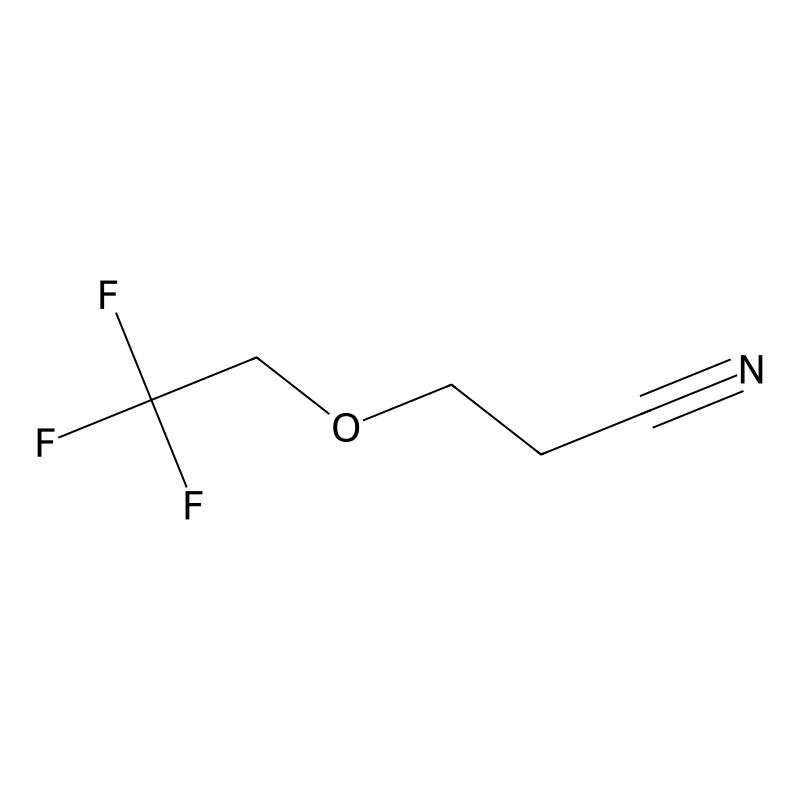

3-(2,2,2-Trifluoroethoxy)propanenitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Desirable Electrolyte Properties

LMBs are considered a promising technology for high-energy-density batteries. However, a major challenge is finding a suitable electrolyte – the medium that allows ions to flow between the electrodes. FEON exhibits several properties that make it attractive for LMB research []:

- Low flammability and volatility: Traditional electrolytes used in Lithium-ion batteries are flammable and volatile. FEON offers a safer alternative due to its flame-retardant properties and lower volatility [].

- High boiling point and flash point: These properties contribute to the improved safety profile of FEON-based electrolytes [].

- Wide electrochemical window: This refers to the range of voltages within which the electrolyte remains stable. A wider window allows for the use of higher-voltage electrode materials, potentially leading to higher energy densities in LMBs [].

Research on FEON-based Electrolytes

Studies have been conducted to evaluate the effectiveness of FEON as an electrolyte solvent in LMBs. One such study investigated the use of FEON in Lithium metal symmetric cells and high-energy Nickel-rich Manganese Cobalt (NCM) batteries []. The results showed promising performance, with the FEON-based electrolyte exhibiting good stability and compatibility with Lithium metal electrodes.

3-(2,2,2-Trifluoroethoxy)propanenitrile is a fluorinated organic compound characterized by its molecular formula and a molecular weight of 153.1 g/mol. This compound features a propanenitrile group linked to a trifluoroethoxy moiety, which enhances its chemical stability and reactivity. It appears as a colorless liquid with low volatility and non-flammability, making it suitable for various applications in chemical synthesis and battery technology .

The mechanism by which FEON functions as a Li battery electrolyte solvent involves the solvation of Li ions. The nitrile group and the ether oxygen within FEON's structure interact with Li ions, forming a solvation shell that facilitates their movement within the battery during charge and discharge cycles [].

While FEON exhibits advantages like non-flammability compared to traditional electrolytes, its relatively low flash point suggests flammability concerns still exist. Further research is needed to comprehensively assess its safety profile, including []:

- Toxicity: Data on its potential human or environmental toxicity is currently unavailable.

- Reactivity: Information regarding its reactivity with other battery components or environmental factors is limited.

Future Research Directions

FEON presents a promising avenue for developing safer and more efficient Li metal batteries. Future research efforts should focus on []:

- Optimizing synthesis routes: Developing cost-effective and scalable methods for FEON production.

- Comprehensive safety evaluation: Assessing potential hazards associated with FEON, including its toxicity and reactivity.

- Electrolyte optimization: Investigating strategies to improve the performance of FEON-based electrolytes, such as adding co-solvents or additives.

- Oxidation: The nitrile group can be oxidized to yield carboxylic acids or other oxidized derivatives.

- Reduction: Under reducing conditions, the nitrile can be converted into primary amines.

- Substitution: The trifluoroethoxy group may undergo nucleophilic substitution reactions where the fluorine atoms can be replaced by other nucleophiles .

Common reagents for these reactions include potassium permanganate and lithium aluminum hydride for oxidation and reduction, respectively.

The synthesis of 3-(2,2,2-trifluoroethoxy)propanenitrile typically involves the reaction of 3-chloropropanenitrile with 2,2,2-trifluoroethanol under basic conditions. The process generally requires a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions are optimized for yield and purity in both laboratory and industrial settings .

General Synthetic Route:- Reactants: 3-chloropropanenitrile and 2,2,2-trifluoroethanol.

- Conditions: Basic medium (e.g., potassium carbonate).

- Process: Nucleophilic substitution leading to the formation of the desired nitrile compound.

3-(2,2,2-Trifluoroethoxy)propanenitrile has several notable applications:

- Electrolyte Solvent: It is used in high-energy density lithium metal batteries due to its oxidative stability and low volatility .

- Chemical Synthesis: The compound serves as an intermediate in various organic synthesis processes.

- Radiation Chemistry: It finds applications as a solvent modifier in extracting radioactive elements from nuclear waste.

Studies examining the interactions of 3-(2,2,2-trifluoroethoxy)propanenitrile with other compounds reveal its potential utility in various chemical environments. Its ability to form stable complexes with lithium ions enhances its performance in battery applications. Additionally, molecular dynamics simulations suggest that the arrangement of solvent molecules around lithium ions is influenced by the presence of this compound .

Several compounds share structural similarities with 3-(2,2,2-trifluoroethoxy)propanenitrile. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-(2,2,3,3-Tetrafluoropropoxy)propionitrile | Contains a tetrafluoropropoxy group; used in high-energy applications. | |

| 2,2,3,3-Tetrafluoropropionic Acid | Related fluorinated acid; different functional groups but similar reactivity. | |

| 1-(2,2,3,3-Tetrafluoropropoxy)-3-(4-sec-butylphenoxy)-2-propanol | Varies | Used as a solvent modifier; showcases versatility in applications. |

Uniqueness

The uniqueness of 3-(2,2,2-trifluoroethoxy)propanenitrile lies in its combination of a trifluoroethoxy group with a propanenitrile moiety. This structural configuration imparts significant stability and reactivity compared to other similar compounds. Its specific applications in high-energy density batteries and radiation chemistry further highlight its importance within this class of fluorinated compounds .

IUPAC Nomenclature and Structural Features

The compound’s systematic name, 3-(2,2,2-trifluoroethoxy)propanenitrile, reflects its structure:

- Propanenitrile backbone: A three-carbon chain terminating in a nitrile group.

- Trifluoroethoxy substituent: An ethoxy group (-OCH₂CF₃) where two hydrogen atoms are replaced by fluorine atoms, enhancing electronegativity and stability.

Key identifiers:

| Property | Value/Description | Source |

|---|---|---|

| CAS Registry Number | 272128-06-0 | |

| Molecular Weight | 153.10 g/mol | |

| SMILES Notation | CCOC(F)(F)FCC#N | |

| InChI Key | QGICCSXJVXICAY-UHFFFAOYSA-N |

The trifluoroethoxy group contributes to the compound’s high polarity, while the nitrile group enables participation in nucleophilic addition and condensation reactions.

Historical Development and Discovery Timeline

Early Development and Patent Landscape

The compound’s synthesis and applications are documented in patents and chemical databases:

- First recorded synthesis: The compound was registered in PubChem (CID 24710265) in 2008, though specific discovery details remain unclear.

- Patent applications: While not explicitly detailed in the provided sources, related fluorinated nitriles (e.g., α-cyanoacrylates) were explored in mid-20th-century patents for polymerizable monomers.

Key milestones:

Historical gaps persist due to limited documentation of its early synthesis routes.

Role in Fluorinated Organic Compound Research

Synthetic Utility and Functional Group Reactivity

3-(2,2,2-Trifluoroethoxy)propanenitrile serves as a versatile intermediate:

- Nucleophilic substitution: The nitrile group reacts with organometallic reagents, enabling coupling reactions.

- Electrophilic fluorination: The trifluoroethoxy group resists hydrolysis, stabilizing intermediates in multi-step syntheses.

Applications in synthesis:

| Reaction Type | Product Example | Source |

|---|---|---|

| Alkylation | Phosphazene derivatives | |

| Coordination chemistry | Transition metal complexes |

Contemporary Research Landscape and Knowledge Gaps

Recent Advances in Electrolyte Design

Emerging studies focus on optimizing its blend ratios and additives:

| Study Focus | Outcome | Source |

|---|---|---|

| Binary solvent systems | FEON:DME (1:1) improves Li/CF battery performance | |

| Salt combinations | 0.8 M LiTFSI + 0.2 M LiODFB enhances NCM cathode stability |

Persistent Challenges and Research Gaps

Catalyzed Etherification Mechanisms

Catalyzed etherification represents an alternative approach for synthesizing trifluoroethoxy derivatives, employing various catalytic systems to facilitate ether bond formation. These methods often provide improved selectivity and reaction conditions compared to traditional nucleophilic substitution approaches.

Acid-Catalyzed Processes

Acid-catalyzed etherification involves the use of Brønsted or Lewis acids to activate substrates toward nucleophilic attack. In the context of trifluoroethoxy compound synthesis, sulfuric acid and other strong acids can catalyze the reaction between alcohols and appropriate electrophiles [9]. The mechanism typically involves protonation of a leaving group, making it more susceptible to nucleophilic displacement [9].

The acid-catalyzed approach requires careful temperature control to prevent decomposition of sensitive functional groups. Typical reaction temperatures range from 130-140°C for efficient conversion, though specific conditions depend on the substrate stability and desired selectivity [9].

Transition Metal Catalysis

Recent advances in transition metal catalysis have introduced new methodologies for etherification reactions. Copper-based catalysts have shown particular promise in Chan-Lam etherification reactions, which proceed through oxidative coupling mechanisms [10]. These reactions involve the formation of carbon-oxygen bonds through copper(II)-catalyzed aerobic oxidative coupling between arylboronic esters and alcohol nucleophiles [10].

The catalytic cycle involves transmetalation as the rate-determining step, with activation barriers typically around 20.4 kcal/mol [10]. The reaction proceeds through formation of methoxide-bridged copper(II) intermediates that facilitate the etherification process [10].

Photocatalytic Approaches

Emerging photocatalytic methodologies employ iridium-based photocatalysts combined with thiol co-catalysts to achieve alcohol alkylation through radical mechanisms [11] [12]. These reactions proceed via proton-coupled electron transfer (PCET) mechanisms that generate alkoxy radicals through homolytic activation of alcohol O-H bonds [13].

The photocatalytic approach offers advantages in terms of mild reaction conditions and high functional group tolerance. The process involves visible light irradiation in the presence of an iridium(III)-based photosensitizer and a Brønsted base catalyst [13].

Purification and Isolation Methodologies

Efficient purification and isolation of 3-(2,2,2-trifluoroethoxy)propanenitrile requires understanding of its physical properties and selection of appropriate separation techniques. The compound's moderate volatility and specific physical characteristics influence the choice of purification methods.

Distillation Techniques

Distillation represents the primary method for large-scale purification of 3-(2,2,2-trifluoroethoxy)propanenitrile. The compound's boiling point of 185.5°C at atmospheric pressure makes it suitable for conventional distillation techniques [24]. Simple distillation is effective when the impurities have significantly different boiling points (greater than 100°C difference) [25] [26].

For mixtures containing compounds with similar boiling points, fractional distillation provides enhanced separation efficiency through multiple theoretical plates [25]. The use of packed fractionating columns increases the number of vaporization-condensation cycles, resulting in improved purity of the distilled product [25].

Vacuum distillation may be advantageous for heat-sensitive reactions or when energy conservation is desired [25] [26]. Reducing the pressure lowers the boiling point, allowing distillation at lower temperatures and reducing the risk of thermal decomposition [25]. The flash point of 66°C necessitates appropriate safety precautions during distillation operations [27] [24].

Chromatographic Purification

Column chromatography offers high-resolution separation capabilities particularly suitable for analytical and preparative-scale purifications [28] [29]. The technique exploits differences in polarity between the target compound and impurities, achieving separation through differential interactions with the stationary phase [28] [30].

Silica gel represents the most commonly used stationary phase for nitrile compound purification [28] [29]. The polar nature of both the nitrile group and the ether linkage influences the compound's retention behavior on silica [28]. Appropriate solvent systems typically involve gradients of increasing polarity, such as hexane-ethyl acetate or dichloromethane-methanol mixtures [31].

The choice of eluent significantly affects separation efficiency [28]. Nonpolar solvents generally elute nonpolar compounds first, while polar solvents are required to elute polar compounds [28]. For 3-(2,2,2-trifluoroethoxy)propanenitrile, moderately polar solvent systems are typically most effective [32] [33].

Extraction and Washing Procedures

Liquid-liquid extraction provides an efficient method for removing ionic impurities and byproducts from the crude reaction mixture [31]. The compound's organic nature and moderate polarity make it readily extractable into organic solvents while leaving ionic species in the aqueous phase.

Standard workup procedures typically involve extraction with dichloromethane or ethyl acetate, followed by washing with water and saturated sodium chloride solution [31]. Drying over anhydrous sodium sulfate removes residual water before concentration [31].

The extraction efficiency depends on the partition coefficient of the compound between the organic and aqueous phases. The trifluoroethoxy group's lipophilic character enhances the compound's solubility in organic solvents while reducing its water solubility [22].

Quality Control and Analytical Methods

Purity assessment requires appropriate analytical techniques to verify the absence of impurities and confirm structural integrity. Gas chromatography provides quantitative analysis of volatile impurities and can determine overall purity levels [32]. Nuclear magnetic resonance spectroscopy confirms structural identity and can detect minor impurities through integration analysis [32].

High-performance liquid chromatography (HPLC) offers excellent resolution for separating closely related compounds [32]. Preparative HPLC can be employed for final purification when extremely high purity is required [32].

Green Chemistry Approaches and Atom Economy

The implementation of green chemistry principles in the synthesis of 3-(2,2,2-trifluoroethoxy)propanenitrile addresses environmental concerns while maintaining synthetic efficiency. Atom economy calculations and sustainable process development guide the selection of optimal synthetic routes.

Atom Economy Analysis

Atom economy represents a fundamental metric for evaluating the efficiency of chemical transformations [34] [35] [36]. The calculation involves determining the percentage of reactant atoms that are incorporated into the desired product [35] [37] [36]. For 3-(2,2,2-trifluoroethoxy)propanenitrile synthesis, atom economy varies significantly depending on the synthetic approach employed.

The nucleophilic substitution route using 3-chloropropanenitrile and 2,2,2-trifluoroethanol generates sodium chloride or potassium chloride as the primary byproduct . The atom economy calculation considers the molecular weights of all reactants versus the desired product:

Atom Economy = (Molecular Weight of Product / Total Molecular Weight of Reactants) × 100 [36]

For the potassium carbonate-mediated reaction:

- Product: C₅H₆F₃NO (153.1 g/mol)

- Reactants: ClCH₂CH₂CN (89.5 g/mol) + CF₃CH₂OH (100.0 g/mol) + K₂CO₃ (138.2 g/mol)

- Atom Economy = (153.1 / 327.7) × 100 = 46.7%

This relatively low atom economy reflects the stoichiometric consumption of base and generation of inorganic salts as waste [34] [36]. Optimization strategies focus on improving this metric through alternative approaches.

Process Intensification Strategies

Continuous flow synthesis represents a significant advancement in process efficiency and sustainability . Flow reactors enable precise control of reaction parameters, improved heat and mass transfer, and reduced solvent requirements . The enhanced mixing efficiency in flow systems often allows for reduced reaction times and improved yields .

Temperature and pressure optimization in flow systems can achieve reaction completion under milder conditions than traditional batch processes . This approach aligns with the green chemistry principle of energy efficiency by conducting reactions at ambient or near-ambient conditions [34] [38].

Solvent selection plays a crucial role in green process development [34] [39]. Replacing hazardous solvents with safer alternatives reduces environmental impact and improves process safety [34]. For example, substituting dichloromethane with tert-butyl methyl ether for extraction and chromatography reduces toxicity concerns [39].

Catalytic Process Development

The implementation of catalytic processes represents a cornerstone of green chemistry [34] [40] [41]. Catalytic reagents are superior to stoichiometric reagents as they reduce waste generation and improve atom economy [34] [41]. The development of efficient catalytic systems for trifluoroethoxy compound synthesis offers opportunities for significant environmental improvements.

Earth-abundant metal catalysts provide sustainable alternatives to precious metal systems [40] [42]. Copper, iron, and manganese-based catalysts offer environmental advantages through reduced cost and toxicity while maintaining high catalytic activity [40] [42]. These metals are biochemically compatible and play essential roles in natural enzymatic processes [42].

Waste Minimization and By-product Utilization

Implementing waste prevention strategies addresses the first principle of green chemistry [34] [38]. Design modifications that eliminate the formation of waste are preferable to end-of-pipe treatment approaches [38]. For 3-(2,2,2-trifluoroethoxy)propanenitrile synthesis, this involves developing reaction pathways that minimize byproduct formation.

Solvent recycling and recovery systems reduce the environmental impact of purification processes [34]. Distillation recovery of organic solvents allows for multiple reuse cycles, significantly reducing solvent consumption per unit of product [39]. The implementation of closed-loop systems prevents solvent loss to the environment [39].

Life Cycle Assessment Considerations

Comprehensive evaluation of environmental impact requires consideration of the entire product lifecycle [34] [38]. This assessment includes raw material sourcing, manufacturing processes, use phase considerations, and end-of-life disposal or recycling [38]. For fluorinated compounds, particular attention must be paid to environmental persistence and bioaccumulation potential [39].

The renewable feedstock principle encourages the use of bio-based starting materials when technically and economically feasible [34] [43]. While 2,2,2-trifluoroethanol is typically derived from synthetic routes, research into bio-based alternatives for fluorinated building blocks represents an active area of investigation [43].